molecular formula C10H9ClN2S B055616 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline CAS No. 120546-66-9

2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline

Cat. No. B055616
M. Wt: 224.71 g/mol
InChI Key: BCPXZBWFDJTCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline is a heterocyclic compound that has been the subject of much scientific research due to its potential as a therapeutic agent. This molecule has a unique structure that makes it an attractive target for synthesis and investigation.

Mechanism Of Action

The exact mechanism of action of 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline is not fully understood, but it is believed to act through a variety of different pathways. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the expression of certain genes.

Biochemical And Physiological Effects

2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to modulate the immune system, and to have anti-inflammatory effects. It has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline in lab experiments is its unique structure, which makes it an attractive target for synthesis and investigation. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its potential therapeutic effects.

Future Directions

There are several potential future directions for research on 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline. One area of focus could be on its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another potential direction could be on its potential as an anti-inflammatory agent, particularly in the treatment of autoimmune diseases. Additionally, further investigation into its mechanism of action could help to identify additional potential therapeutic targets.

Synthesis Methods

The synthesis of 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been accomplished through several different methods, including the use of palladium-catalyzed reactions and microwave-assisted synthesis. One of the most common methods involves the reaction of 2-aminothiophenol with an aldehyde or ketone in the presence of a Lewis acid catalyst.

Scientific Research Applications

2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been investigated for its potential as a therapeutic agent in a variety of different areas. One area of focus has been its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.

properties

CAS RN

120546-66-9

Product Name

2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

2-chloro-6,7,8,9-tetrahydro-[1,3]thiazolo[4,5-h]isoquinoline

InChI

InChI=1S/C10H9ClN2S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-2,12H,3-5H2

InChI Key

BCPXZBWFDJTCAW-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC3=C2SC(=N3)Cl

Canonical SMILES

C1CNCC2=C1C=CC3=C2SC(=N3)Cl

synonyms

Thiazolo[4,5-h]isoquinoline, 2-chloro-6,7,8,9-tetrahydro- (9CI)

Origin of Product

United States

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